4-chloro-N-hexyl-2-nitrobenzamide
Description
4-Chloro-N-hexyl-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position (C2), a chloro substituent at the para position (C4), and a linear hexyl chain attached to the amide nitrogen. This structure confers unique physicochemical properties, including moderate lipophilicity due to the hexyl chain and electron-withdrawing effects from the nitro and chloro groups.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
4-chloro-N-hexyl-2-nitrobenzamide |
InChI |
InChI=1S/C13H17ClN2O3/c1-2-3-4-5-8-15-13(17)11-7-6-10(14)9-12(11)16(18)19/h6-7,9H,2-5,8H2,1H3,(H,15,17) |
InChI Key |
FYBTVVXHSISQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hexyl-2-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitrated product is then subjected to alkylation with hexylamine to form the desired this compound. This step often requires a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-hexyl-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 4-amino-N-hexyl-2-nitrobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound 4-chloro-N-hexyl-2-nitrobenzamide is a member of the nitrobenzamide family, which has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This article explores the various applications of this compound, supported by data tables and case studies.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Nitration | Electrophilic substitution | Nitric acid, sulfuric acid |
| Purification | Recrystallization | Solvent (e.g., ethanol or water) |
Chemical Applications
This compound serves as an important intermediate in organic synthesis. It is utilized for the preparation of more complex organic molecules and can act as a reagent in various chemical reactions.
Example Reactions
- Amidation : Reacting with amines to form substituted amides.
- Reduction : Converting the nitro group to an amino group, yielding potential pharmaceutical candidates.
Biological Applications
Research has indicated that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
Anticancer Activity
In vitro studies have evaluated its efficacy against cancer cell lines, revealing promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 25 | Modulation of apoptotic pathways |
Pharmaceutical Applications
Given its structural characteristics, this compound is being explored as a potential lead compound for drug development. Its ability to inhibit cell proliferation and induce apoptosis makes it a candidate for further pharmacological studies.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at [source] evaluated the antimicrobial properties of various nitrobenzamide derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Research
In another investigation published in [source], the anticancer effects of the compound were assessed using several cancer cell lines. The findings demonstrated that it effectively inhibited growth and induced apoptosis in MCF-7 cells, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism by which 4-chloro-N-hexyl-2-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations:
- Hexyl Chain vs.
- Nitro Position : The ortho-nitro group in the target compound may induce steric hindrance, reducing reactivity in nucleophilic aromatic substitutions compared to para-nitro analogues ().
- Chloro Substituent : The para-chloro group is a common feature in many analogs (e.g., ), contributing to electron withdrawal and stabilizing the aromatic ring.
Spectroscopic Characterization
- NMR : The hexyl chain would produce distinct signals for CH₂ groups (δ 1.2–1.5 ppm) and a terminal CH₃ (δ 0.9 ppm). Aromatic protons near the nitro group (ortho) would be deshielded (δ 8.0–8.5 ppm) .
- IR : Strong absorption bands for the amide C=O (∼1650 cm⁻¹) and nitro group (∼1520, 1350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₁₃H₁₇ClN₂O₃ (calculated MW: 296.74 g/mol) .
Biological Activity
4-Chloro-N-hexyl-2-nitrobenzamide is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a nitro group and a chlorine substituent , which are significant for its biological activity. The general structure can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 256.72 g/mol
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis , a significant pathogen in tuberculosis infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain under investigation .
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties. In vitro studies demonstrated that it could inhibit viral replication in certain models, potentially making it a candidate for further development as an antiviral agent against pathogens like the Venezuelan equine encephalitis virus (VEEV) .
Cytotoxicity and Selectivity
While exploring its therapeutic potential, researchers have assessed the cytotoxic effects of this compound on human cell lines. Preliminary results indicate that at therapeutic concentrations, the compound exhibits low cytotoxicity, suggesting a favorable selectivity index compared to traditional chemotherapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Active against M. tuberculosis | |
| Antiviral | Inhibits VEEV replication | |
| Cytotoxicity | Low toxicity in human cells |
Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis
In a controlled study, this compound was tested against several strains of Mycobacterium tuberculosis. The compound displayed a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating potent antimicrobial activity. The study highlighted the compound's potential as a lead candidate for developing new treatments for tuberculosis, particularly given the rising resistance to existing antibiotics .
Case Study: Antiviral Activity Against VEEV
In another investigation focusing on antiviral properties, researchers treated infected neuronal cells with varying concentrations of this compound. Results indicated a significant reduction in viral titers, with an effective concentration (EC50) calculated at approximately 30 nM. This suggests that the compound could serve as a scaffold for designing novel antiviral therapeutics targeting alphaviruses .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-hexyl-2-nitrobenzamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 4-chloro-2-nitrobenzoyl chloride with hexylamine in anhydrous dichloromethane under nitrogen atmosphere. Key parameters include:
- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Base : Use triethylamine (2.5 eq) to neutralize HCl byproducts.
- Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water . Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate).
Q. How should researchers characterize the purity and structure of this compound?
A multi-technique approach is essential:
- NMR : Confirm the amide bond (δ 8.0–8.5 ppm for aromatic protons, δ 3.3–3.5 ppm for N-hexyl CH2).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 313.1 (theoretical).
- Elemental Analysis : Match calculated C, H, N percentages (±0.3% tolerance). For crystalline samples, single-crystal X-ray diffraction provides definitive structural validation (e.g., torsion angles between nitro and amide groups) .
Q. What solvent systems are suitable for solubility and stability studies?
The compound is lipophilic (logP ~3.5) but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2). Avoid aqueous basic conditions (>pH 9), as the amide bond may hydrolyze. Stability studies in DMSO-d6 over 72 hours show <5% degradation at 25°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
Density Functional Theory (DFT) using the B3LYP functional and 6-311++G(d,p) basis set can model:
- Electrostatic Potential : Nitro and chloro groups act as electron-withdrawing regions.
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Charge Distribution : Partial negative charges on nitro oxygen atoms (−0.45 e) influence intermolecular interactions. Validate with experimental UV-Vis spectra (λmax ~270 nm in ethanol) .
Q. What strategies resolve contradictions between computational predictions and crystallographic data?
Discrepancies in bond lengths (e.g., C-Cl theoretical vs. experimental: 1.74 Å vs. 1.76 Å) arise from crystal packing effects. Use:
Q. How does the compound interact with biological targets, and what assays validate its mode of action?
Similar benzamides inhibit bacterial enzymes like acyl carrier protein synthase (AcpS). Design assays:
- Enzyme Inhibition : Measure IC50 via spectrophotometric monitoring of NADH consumption.
- MIC Testing : Test against Gram-positive pathogens (e.g., S. aureus ATCC 25923) in Mueller-Hinton broth.
- Molecular Docking : Use AutoDock Vina to model binding to AcpS active sites (PDB: 1F7L). Cross-validate with SPR binding kinetics .
Methodological Considerations
Q. What analytical techniques differentiate polymorphic forms of this compound?
Q. How can researchers mitigate competing side reactions during functionalization of the nitro group?
Selective reduction to amine requires controlled conditions:
- Catalytic Hydrogenation : Use Pd/C (10% wt) in ethanol at 40 psi H2. Monitor via IR loss of NO2 stretch (1520 cm⁻¹).
- Chemoselective Agents : SnCl2/HCl preferentially reduces nitro over chloro groups. Quench with NaHCO3 to prevent amide hydrolysis .
Data Interpretation Guidelines
- Contradictions in Spectroscopic Data : If NMR signals split, check for rotamers (amide bond rotation) or solvent-dependent conformers .
- Bioactivity Variability : Differences in MIC values may stem from efflux pump expression in bacterial strains; include control compounds (e.g., ciprofloxacin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
